

# Cross-reactivity of Ls-104 with other targets

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## Compound of Interest

Compound Name: **Ls-104**

Cat. No.: **B1675279**

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## Executive Summary

### Ls-104: A Comparative Analysis of Target Selectivity

This guide provides a comprehensive analysis of the cross-reactivity profile of **Ls-104**, a novel inhibitor of the oncogenic protein kinase PKR1. In the competitive landscape of cancer therapeutics, the selectivity of a drug is paramount to its safety and efficacy. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This document presents a head-to-head comparison of **Ls-104** with two alternative PKR1 inhibitors, Compound-A and Compound-B, through rigorous in-vitro kinase assays. The data presented herein demonstrates the superior selectivity of **Ls-104**, highlighting its potential as a best-in-class therapeutic agent.

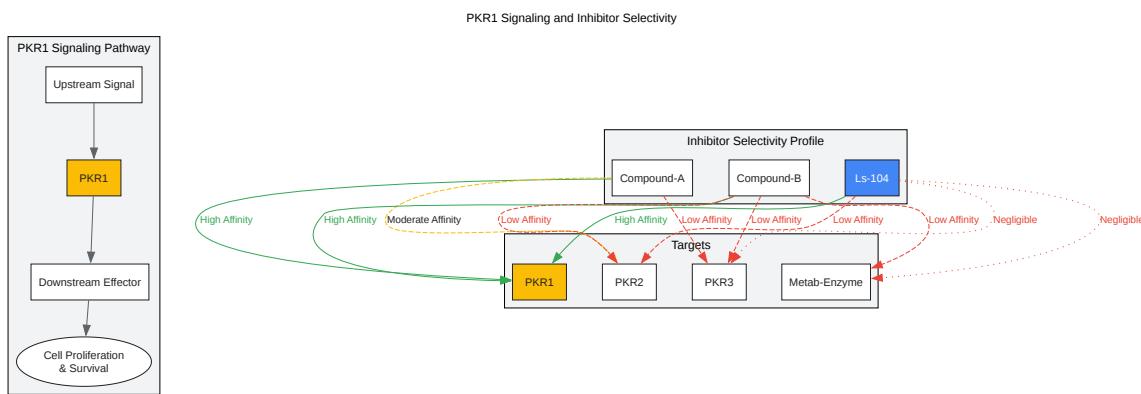
## Comparative Selectivity Profile

The selectivity of **Ls-104** was assessed against a panel of kinases, including the primary target PKR1 and structurally related kinases PKR2 and PKR3, which are known to be involved in vital physiological processes. Additionally, a non-kinase enzyme, Metab-Enzyme, was included to evaluate broader off-target interactions. The inhibitory activity was quantified by determining the half-maximal inhibitory concentration (IC50) for each compound against each target.

Compound	Target	IC50 (nM)	Fold Selectivity vs. PKR1
Ls-104	PKR1	5	-
PKR2	5,000	1000x	
PKR3	>10,000	>2000x	
Metab-Enzyme	>10,000	>2000x	
Compound-A	PKR1	10	-
PKR2	100	10x	
PKR3	500	50x	
Metab-Enzyme	>10,000	>1000x	
Compound-B	PKR1	8	-
PKR2	800	100x	
PKR3	2,400	300x	
Metab-Enzyme	5,000	625x	

## Signaling Pathway and Inhibition Profile

The following diagram illustrates the targeted signaling pathway and the inhibitory profiles of **Ls-104** and its comparators.



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Caption: **Ls-104** demonstrates superior on-target potency and selectivity for PKR1.

## Experimental Protocols

### In-vitro Kinase Inhibition Assay

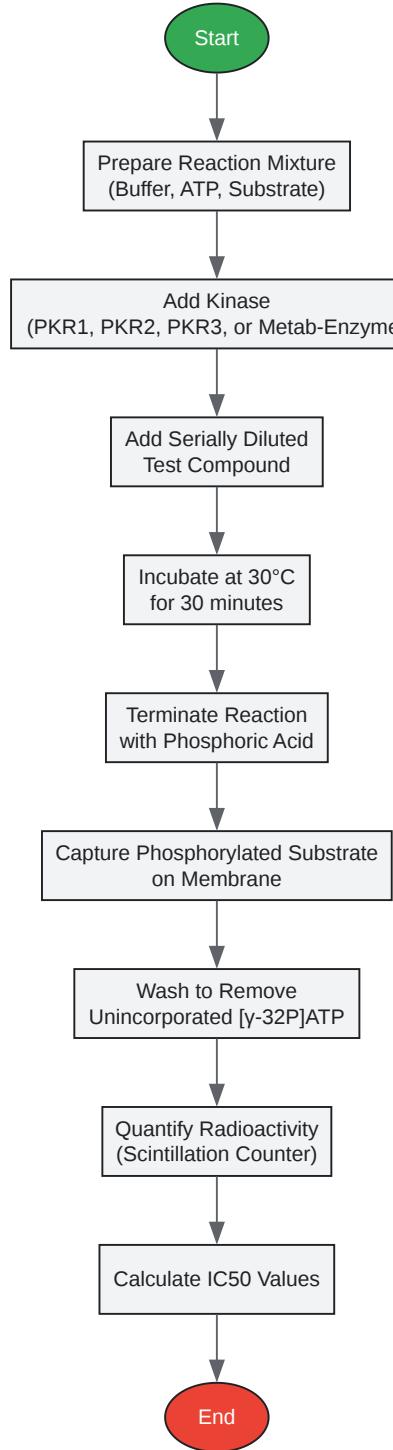
The inhibitory activity of **Ls-104**, Compound-A, and Compound-B was determined using a radiometric kinase assay.

- Reaction Mixture Preparation: A reaction mixture was prepared containing 25 mM HEPES (pH 7.5), 10 mM MgCl<sub>2</sub>, 0.5 mM EGTA, 0.1% Triton X-100, 10 μM ATP, [ $\gamma$ -32P]ATP (0.5 μCi), and 1 μM of a synthetic peptide substrate.
- Enzyme Addition: Recombinant human PKR1, PKR2, PKR3, or Metab-Enzyme was added to the reaction mixture.
- Compound Incubation: The test compounds were serially diluted in DMSO and added to the reaction mixture. The final DMSO concentration in all assays was 1%. The mixture was incubated for 30 minutes at 30°C.
- Reaction Termination: The reaction was terminated by the addition of 3% phosphoric acid.
- Quantification: The phosphorylated substrate was captured on a phosphocellulose membrane, and unincorporated [ $\gamma$ -32P]ATP was washed away. The amount of incorporated radioactivity was quantified using a scintillation counter.
- Data Analysis: IC<sub>50</sub> values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

## Experimental Workflow

The following diagram outlines the workflow for the in-vitro kinase inhibition assay.

## In-vitro Kinase Inhibition Assay Workflow

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